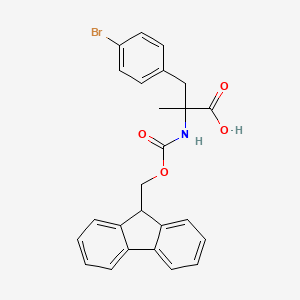

Fmoc-alpha-methyl-l-4-bromophenylalanine

Description

Significance of Non-Canonical α-Amino Acids in Peptide and Protein Science

The 20 canonical amino acids encoded by the genetic code form the fundamental building blocks of proteins and peptides, governing nearly all cellular processes. nih.gov However, the exploration of non-canonical amino acids (ncAAs) has significantly expanded the chemical space available to medicinal chemists and biochemists for creating designer peptides with improved properties. nih.govbiorxiv.org These unusual amino acids, which can be found in nature or synthesized in the laboratory, contain an amine and a carboxylic acid group but are not directly encoded by the standard genetic codon table. nih.govrsc.org

The incorporation of ncAAs into peptide sequences is a key strategy for generating peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced characteristics. nih.govnih.gov One of the primary challenges with natural peptide-based drugs is their poor pharmacokinetic profiles and susceptibility to enzymatic degradation. nih.govnih.gov The introduction of ncAAs can confer resistance to proteolysis, improve stability, and enhance bioavailability. researchgate.netnih.gov Furthermore, ncAAs are used to probe protein function, design antibody-drug conjugates, and develop novel biomaterials. rsc.org By expanding the amino acid vocabulary, researchers can engineer peptides and proteins with novel functions and activities, which is of great interest for the discovery of new therapeutics, including macrocyclic peptides. biorxiv.org

Unique Structural Features and Research Utility of Fmoc-α-methyl-L-4-bromophenylalanine

Fmoc-α-methyl-L-4-bromophenylalanine is an α,α-disubstituted amino acid derivative that combines several advantageous features for peptide research. chemimpex.com The Fmoc group facilitates its use in standard SPPS protocols, while the α-methyl group and the 4-bromophenyl moiety introduce specific conformational and chemical properties. chemimpex.comchemimpex.com These features make it a valuable tool for designing peptides with enhanced stability and specific biological activities, particularly in the development of novel therapeutics and biomaterials. chemimpex.com

The replacement of the α-hydrogen with a methyl group has a significant impact on the conformational flexibility of the peptide backbone. This modification introduces steric constraints that restrict the range of accessible dihedral angles (phi, ψ), effectively locking the peptide into a more defined secondary structure, such as a helical or turn conformation. researchgate.netnih.gov This conformational rigidity can improve the potency and selectivity of a peptide by pre-organizing it into the bioactive shape required for binding to a biological target. nih.gov

A major benefit of α-methylation is the enhanced stability it confers against enzymatic degradation by proteases. nih.govresearchgate.netnih.gov The steric bulk of the α-methyl group hinders the approach of proteases, which would normally cleave the peptide bond. nih.gov This increased proteolytic resistance is a highly desirable attribute in the design of peptide-based drugs, as it can significantly prolong their half-life in vivo. nih.gov Studies have shown that peptides incorporating α-methylated amino acids exhibit improved helicity, greater resistance to proteolysis, and enhanced biological functions such as cholesterol efflux. nih.gov

The introduction of a bromine atom at the para-position of the phenylalanine side chain serves multiple purposes in chemical biology and drug design. The 4-bromophenyl group modifies the electronic and hydrophobic properties of the amino acid. chemimpex.comchemimpex.com Bromine is an electron-withdrawing group, which can influence the chemical environment and reactivity of the phenyl ring.

This halogen atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity to a protein target. nih.gov The presence of the bulky and lipophilic bromine atom can also increase the hydrophobicity of the peptide, which may improve its ability to cross cell membranes. mdpi.com Furthermore, the bromine atom provides a reactive handle for further chemical modification through cross-coupling reactions, allowing for the attachment of other functional groups, labels, or for creating more complex molecular architectures. This feature is valuable in the development of peptide-based drugs and probes for studying protein-protein interactions. chemimpex.comfrontiersin.org The 4-bromophenyl moiety has been incorporated into various molecular scaffolds to develop agents with antimicrobial and other therapeutic properties. mdpi.comnih.govmdpi.com

Data Tables

Table 1: Physicochemical Properties of Fmoc-α-methyl-L-4-bromophenylalanine and Related Compounds Note: Data for Fmoc-α-methyl-L-4-bromophenylalanine is limited in public databases. Properties of the closely related analog Fmoc-L-4-bromophenylalanine are provided for context.

| Property | Fmoc-L-4-bromophenylalanine | Fmoc-α-methyl-L-phenylalanine |

| CAS Number | 198561-04-5 chemimpex.comnih.govfishersci.at | 174498-33-6 |

| Molecular Formula | C₂₄H₂₀BrNO₄ chemimpex.comnih.gov | C₂₅H₂₃NO₄ chemimpex.com |

| Molecular Weight | 466.3 g/mol chemimpex.comnih.gov | 401.46 g/mol chemimpex.com |

| Appearance | White to off-white powder chemimpex.com | White powder chemimpex.com |

| Melting Point | 204 - 210 °C chemimpex.com | 165 - 175 °C chemimpex.com |

| Purity | ≥ 98% (HPLC) chemimpex.com | ≥ 98% (HPLC) chemimpex.com |

| IUPAC Name | (2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid nih.govfishersci.at | (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-2-methyl-3-phenylpropanoic acid |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22BrNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVZPFIZDGCWIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control of Fmoc α Methyl L 4 Bromophenylalanine

De Novo Synthetic Pathways for α-Methyl-4-bromophenylalanine Scaffolds

The creation of the core α-methyl-4-bromophenylalanine structure from basic precursors is a critical first step. These de novo pathways are designed to construct the amino acid's backbone and introduce the specific side chain with precise stereochemical control.

Asymmetric Synthesis Approaches to Enantiopure α-Methyl-L-4-bromophenylalanine

Achieving the desired L-configuration at the α-carbon is paramount. Asymmetric synthesis is employed to this end, often utilizing chiral auxiliaries or catalysts to direct the formation of one enantiomer over the other.

One prominent method involves the alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, a chiral nickel(II) complex of a glycine Schiff base can be alkylated under phase-transfer conditions. nih.govacs.org This approach allows for the construction of the target α-amino acid framework. nih.govacs.org Subsequent steps focus on achieving high diastereomeric purity.

Another strategy is the enantioselective alkylation of an N-protected alanine (B10760859) derivative. elsevierpure.comnih.gov For example, N-protected alanine tert-butyl ester can be alkylated using a Maruoka catalyst, a chiral phase-transfer catalyst, to introduce the 4-bromobenzyl group with high enantioselectivity. elsevierpure.comnih.gov

The Strecker synthesis, a classic method for amino acid production, can also be adapted for asymmetry. libretexts.org This involves the reaction of an aldehyde, ammonia, and cyanide, followed by hydrolysis. libretexts.org The use of a chiral amine or a chiral catalyst during the reaction can induce enantioselectivity. libretexts.org

Strategies for Selective Introduction of the 4-Bromophenyl Group

The introduction of the 4-bromophenyl moiety is a key step in the synthesis. This is typically achieved through the use of a suitable electrophile in an alkylation reaction.

A common and effective method is the use of 4-bromobenzyl bromide as the alkylating agent. This readily available reagent can be reacted with a nucleophilic glycine or alanine equivalent. For instance, in the amidomalonate synthesis, diethyl acetamidomalonate is deprotonated with a base, and the resulting carbanion is alkylated with 4-bromobenzyl bromide. libretexts.org Subsequent hydrolysis and decarboxylation yield 4-bromophenylalanine. libretexts.org To introduce the α-methyl group, a similar alkylation can be performed on an alanine-derived nucleophile.

The table below summarizes key reagents for the introduction of the 4-bromophenyl group:

| Reagent | Synthetic Method | Reference |

| 4-Bromobenzyl bromide | Alkylation of glycine/alanine enolates | libretexts.org |

| 4-Bromobenzaldehyde | Reductive amination, Strecker synthesis | libretexts.org |

Advanced Stereoselective Synthesis of α,α-Disubstituted α-Amino Acids

The synthesis of α,α-disubstituted α-amino acids like α-methyl-4-bromophenylalanine requires robust methods to control the stereochemistry of the newly formed quaternary center.

Enantioselective Catalysis in Amino Acid Derivatization

Enantioselective catalysis is a powerful tool for the synthesis of chiral amino acids. rsc.orgbohrium.com This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Phase-transfer catalysis is particularly relevant. Chiral quaternary ammonium (B1175870) salts, such as those derived from cinchona alkaloids or binaphthyl scaffolds (Maruoka catalysts), can mediate the asymmetric alkylation of glycine imines or alanine esters. elsevierpure.comnih.govacs.orgresearchgate.net These catalysts create a chiral environment around the reacting species, leading to a preferential formation of one enantiomer.

Transition metal catalysis also plays a crucial role. mdpi.com Chiral complexes of metals like iridium, copper, or palladium can catalyze a variety of enantioselective transformations, including allylations and additions to imines, to form α,α-disubstituted amino acids. semanticscholar.orgacs.org

Tandem Alkylation and Second-Order Asymmetric Transformation Protocols for Phenylalanine Analogs

A highly efficient method for preparing phenylalanine-type α-amino acids involves a tandem alkylation–second-order asymmetric transformation (SOAT) protocol. nih.govacs.org This process begins with the alkylation of a chiral Ni(II) complex of a glycine Schiff base under mild phase-transfer conditions. nih.govacs.org This initial step creates a mixture of diastereomers. nih.govacs.org

The key to this method is the subsequent SOAT, where the diastereomeric mixture is epimerized in solution while one diastereomer selectively crystallizes out due to its lower solubility. nih.govacs.org This results in a nearly complete conversion to the desired diastereomer, which can be isolated by simple filtration in high chemical yield and diastereomeric purity. nih.govacs.org This method has been successfully applied to the synthesis of p-bromo-substituted phenylalanines. nih.govacs.org

Photo-Induced and Metal-Free Methodologies for α-Tertiary Amino Acid Derivatives

In recent years, photoredox catalysis has emerged as a mild and powerful tool for the synthesis of complex organic molecules, including α-tertiary amino acids. researchgate.netrsc.orgnih.gov These methods often operate at room temperature and utilize visible light as a renewable energy source. researchgate.netrsc.orgnih.gov

One approach involves the photoredox-catalyzed generation of α-carbonyl radicals, which can then be trapped by various nucleophiles. rsc.org Another strategy is a visible light-triggered three-component reaction involving nitrosoarenes, N-acyl pyrazoles, and (bromomethyl)benzenes to construct α-tertiary amino acid derivatives. researchgate.netnih.gov

Metal-free methodologies are also gaining traction due to their reduced cost and toxicity. nih.gov For instance, radical-based methods can be employed to construct the quaternary stereocenter. nih.gov Additionally, synergistic photoenzymatic catalysis, which combines a photoredox catalyst with an enzyme, has been developed for the synthesis of unprotected α-tertiary amino acids with excellent enantioselectivity. nih.govacs.org

The following table details various advanced stereoselective methods:

| Method | Key Features | Reference |

| Enantioselective Phase-Transfer Catalysis | Use of chiral catalysts (e.g., Maruoka catalyst) for asymmetric alkylation. | elsevierpure.comnih.govacs.orgresearchgate.net |

| Tandem Alkylation-SOAT | Combination of alkylation and crystallization-induced asymmetric transformation for high diastereomeric purity. | nih.govacs.org |

| Photo-Induced Synthesis | Utilizes visible light and a photocatalyst for mild and efficient bond formation. | researchgate.netrsc.orgnih.gov |

| Synergistic Photoenzymatic Catalysis | Combines a photocatalyst with an enzyme for high enantioselectivity in the synthesis of unprotected amino acids. | nih.govacs.org |

Stereochemical Characterization and Enantiomeric Purity Assessment of Fmoc-α-methyl-L-4-bromophenylalanine

The definitive assignment of the stereochemistry and the assessment of enantiomeric purity are critical quality control steps in the synthesis of Fmoc-α-methyl-L-4-bromophenylalanine. Due to the presence of a stereogenic quaternary carbon, robust analytical techniques are required to distinguish between the L- and D-enantiomers and to quantify the enantiomeric excess (e.e.). The primary methods employed for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric purity assessment of Fmoc-protected amino acids. phenomenex.comphenomenex.com The separation of enantiomers is typically achieved using chiral stationary phases (CSPs) that interact differentially with the two enantiomers, leading to different retention times. For Fmoc-α-methyl-L-4-bromophenylalanine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. phenomenex.comsigmaaldrich.comnih.gov

The general approach involves dissolving a small sample of the synthesized compound in a suitable solvent and injecting it into an HPLC system equipped with a chiral column. The mobile phase composition, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. yakhak.orgnih.gov Detection is commonly performed using a UV detector, as the fluorenyl group of the Fmoc protecting group exhibits strong UV absorbance. yakhak.org

The enantiomeric excess is a measure of the purity of the chiral substance and is calculated from the areas of the peaks corresponding to the two enantiomers in the chromatogram. An enantiomeric purity of greater than 99% e.e. is often required for applications in peptide synthesis to ensure the homogeneity of the final peptide product. phenomenex.com

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Analysis

| Parameter | Value |

| Column | Chiralpak® IA (amylose-based CSP) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Temperature | 25 °C |

| Expected Retention Time (L-enantiomer) | ~ 8.5 min |

| Expected Retention Time (D-enantiomer) | ~ 10.2 min |

| Resolution (Rs) | > 2.0 |

Note: The retention times are illustrative and can vary depending on the specific instrument, column batch, and precise mobile phase composition.

For the specific determination of stereochemistry, advanced NMR techniques or the use of chiral auxiliaries during synthesis that impart a distinct NMR signature to the diastereomeric products can be employed. nih.govwikipedia.org For instance, after synthesis using a chiral auxiliary, the diastereomeric ratio can be determined by integrating the signals of specific protons (e.g., the α-methyl protons) which will have different chemical shifts for each diastereomer in the ¹H NMR spectrum. researchgate.netyoutube.com Once the chiral auxiliary is removed, the enantiomeric purity of the final product is typically confirmed by chiral HPLC.

Table 2: Expected ¹H NMR Chemical Shifts for Fmoc-α-methyl-L-4-bromophenylalanine

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Fmoc group | 7.20 - 7.80 | Multiplet |

| Aromatic (bromophenyl) | 7.00 - 7.45 | Multiplet |

| NH | ~ 5.10 | Singlet |

| CH (Fmoc) | ~ 4.20 - 4.40 | Multiplet |

| CH₂ (Fmoc) | ~ 4.10 - 4.20 | Multiplet |

| CH₂ (benzyl) | ~ 3.10 - 3.40 | Multiplet |

| α-CH₃ | ~ 1.50 | Singlet |

Note: These are approximate chemical shifts and can be influenced by the solvent and concentration.

Integration and Functionalization in Complex Biomolecular Architectures

Solid-Phase Peptide Synthesis (SPPS) Optimization for α-Methyl-L-4-bromophenylalanine Incorporation

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for assembling peptides in a stepwise manner. csic.es The integration of structurally demanding residues like α-methyl-L-4-bromophenylalanine requires specific optimization of standard protocols to ensure efficient and high-fidelity synthesis.

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely used orthogonal protection scheme in modern SPPS. csic.esnih.gov This method relies on the base-labile Fmoc group for temporary protection of the α-amino group and acid-labile groups (e.g., tBu, Boc, Trt, Pbf) for permanent protection of reactive amino acid side chains. peptide.comiris-biotech.de The Fmoc group is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), while the side-chain protecting groups are cleaved simultaneously with the peptide from the resin using a strong acid cocktail, commonly based on trifluoroacetic acid (TFA). iris-biotech.dechempep.com

Fmoc-alpha-methyl-L-4-bromophenylalanine is designed explicitly for compatibility with this methodology. chemimpex.comchemimpex.com The Fmoc group at its N-terminus allows for its sequential addition to a growing peptide chain anchored to a solid support. chemimpex.com A key advantage is that the 4-bromophenyl side chain is chemically stable and does not require its own protecting group during standard Fmoc-SPPS cycles. It remains inert to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage, preserving it as a reactive handle for subsequent modifications. chemimpex.com

The general cycle for incorporating this amino acid via Fmoc-SPPS involves:

Removal of the Fmoc group from the resin-bound N-terminal amino acid.

Washing the resin to remove excess deprotection reagent.

Coupling of this compound, which has been pre-activated with a suitable coupling reagent.

Washing the resin to remove excess reagents and by-products.

Repeating the cycle until the desired peptide sequence is assembled.

The primary challenge in incorporating this compound is the steric hindrance imposed by its α,α-disubstituted nature. researchgate.netrepec.orgcem.com The presence of both a methyl group and a 4-bromobenzyl group at the α-carbon significantly impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. repec.orgnih.gov This steric clash can lead to slow reaction rates, incomplete couplings, and ultimately, the formation of deletion sequences (peptides missing the intended amino acid), which compromises the purity and yield of the final product. researchgate.net

Conventional coupling reagents, such as carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) used with additives like HOBt, are often inefficient for coupling such hindered residues. researchgate.net To overcome this significant hurdle, several advanced strategies have been developed:

High-Potency Coupling Reagents: The use of highly reactive aminium/uronium or phosphonium (B103445) salt-based coupling reagents is critical. These reagents convert the protected amino acid into a more reactive activated species (e.g., OAt or Oxyma esters) that can overcome the steric barrier more effectively. bachem.comsigmaaldrich.com

Microwave-Assisted SPPS: The application of microwave energy can dramatically accelerate coupling reactions, including those involving sterically hindered amino acids. cem.com Microwave irradiation increases the kinetic energy of the reactants, driving difficult couplings to completion in minutes rather than hours. cem.com

Extended Coupling Times and Double Coupling: In some cases, simply extending the duration of the coupling step or performing the coupling reaction twice (double coupling) with a fresh portion of activated amino acid and reagents can improve yields.

Below is a table comparing common coupling reagents used for sterically hindered amino acids.

| Coupling Reagent | Abbreviation | Class | Key Features & Suitability for Hindered Couplings |

|---|---|---|---|

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | An early, effective reagent, but generates a carcinogenic by-product (HMPA). Largely replaced by safer alternatives. |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Phosphonium Salt | Safer alternative to BOP. Widely used for difficult couplings, including hindered amino acids like Aib. researchgate.net |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Aminium/Uronium Salt | Forms highly reactive OAt esters. Considered one of the most effective reagents for sterically demanding couplings and for minimizing racemization. bachem.comsigmaaldrich.com |

| (1-((1-(Cyano-2-ethoxy-2-oxoethylidene)amino)oxy)dimethylaminomorpholino)uronium hexafluorophosphate | COMU | Aminium/Uronium Salt | Based on OxymaPure, it offers efficiency comparable to HATU but with improved safety (non-explosive by-products) and solubility. bachem.comsigmaaldrich.com Excellent for both standard and microwave-assisted SPPS. |

| Tetramethylfluoroformamidinium hexafluorophosphate | TFFH | Fluorinating Reagent | Generates highly reactive amino acid fluorides in situ, which are particularly effective for coupling sterically hindered α,α-disubstituted amino acids. bachem.com |

The presence of the 4-bromophenyl group on the incorporated residue provides a unique opportunity for chemical modification while the peptide remains covalently attached to the solid support. This on-resin derivatization is a powerful tool for creating peptide libraries with diverse functionalities. The bromo-substituent acts as a versatile synthetic handle for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions. chemimpex.com

For instance, a Suzuki-Miyaura cross-coupling reaction can be performed directly on the resin-bound peptide. nih.gov By treating the peptide-resin with a suitable boronic acid, a palladium catalyst, and a base, the bromine atom can be replaced with a wide array of aryl, heteroaryl, or vinyl groups. This allows for the late-stage introduction of functionalities that might not be compatible with the conditions of peptide synthesis itself. Similarly, other palladium-catalyzed reactions like Sonogashira (coupling with terminal alkynes) or Buchwald-Hartwig (coupling with amines) can be adapted for on-resin modifications of the bromo-handle.

Another approach involves anchoring the phenylalanine derivative to the resin via a triazene (B1217601) linker connected to its side chain. researchgate.netnih.gov After the peptide chain is assembled, the entire peptide can be cleaved under mild acidic conditions, which simultaneously transforms the linker into a diazonium salt at the para-position of the phenyl ring. This reactive intermediate can then be subjected to various transformations, offering another route for peptide derivatization. nih.gov

Solution-Phase Synthetic Strategies for Peptide Conjugation

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SolPS) remains relevant, particularly for the large-scale production of shorter peptides or for the synthesis of complex peptide conjugates. ekb.egekb.eg In this approach, all reactions are carried out in a suitable solvent, and intermediates are isolated and purified after each step. ekb.eg

Fmoc-based strategies have been successfully adapted for solution-phase synthesis. acs.orgnih.gov The principles of protection and deprotection are similar to SPPS, but the workup procedures are different, typically involving extraction or crystallization to purify the product. The challenges of coupling sterically hindered amino acids like this compound are also present in solution-phase synthesis and necessitate the use of the same high-potency coupling reagents (e.g., HATU, COMU) to achieve acceptable yields. ekb.egnih.gov

Solution-phase synthesis is particularly useful for preparing precisely defined peptide fragments that are subsequently conjugated to other large molecules, such as oligonucleotides (to form DNA-encoded libraries), polymers (like PEG), or carrier proteins. acs.org The ability to purify each intermediate ensures the high fidelity of the peptide segment before the final conjugation step.

Late-Stage Functionalization (LSF) of Peptides and Proteins

Late-stage functionalization (LSF) refers to the chemical modification of a fully assembled peptide or protein to introduce new chemical groups. rsc.orgnih.gov This strategy is exceptionally powerful as it allows for the diversification of a single parent peptide into a library of analogues with varied properties. chemrxiv.org this compound is an ideal building block for enabling LSF, as the bromo-functionalized side chain is carried through the synthesis and serves as a specific and predictable site for post-synthetic modification. chemimpex.comchemimpex.com

Among the most powerful LSF methods are palladium-catalyzed cross-coupling reactions, which forge new carbon-carbon or carbon-heteroatom bonds. nih.govgoogle.com The Suzuki-Miyaura reaction, first reported in 1981, is a cornerstone of this field and has been successfully applied to the modification of peptides containing halogenated residues like 4-bromophenylalanine. nih.govlibretexts.org

The reaction involves the coupling of the aryl bromide (the 4-bromophenylalanine side chain) with an organoboron species, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle allows for the efficient formation of a new biaryl linkage under conditions that are often mild enough to be compatible with the complex, poly-functional nature of peptides. nih.gov

The key advantages of using the Suzuki-Miyaura reaction for the LSF of peptides containing 4-bromophenylalanine include:

Versatility: A vast library of commercially available boronic acids allows for the introduction of an enormous range of chemical functionalities, including different aromatic and heterocyclic rings, which can be used to modulate receptor binding, solubility, or other properties.

Functional Group Tolerance: Modern palladium catalysts and reaction conditions show high tolerance for the various functional groups present in peptides (amides, amines, carboxylic acids, etc.), minimizing side reactions. nih.govmdpi.com

Bio-orthogonal Potential: The reaction conditions can be optimized to be performed in aqueous media, sometimes at or near room temperature, which is crucial for modifying sensitive biological molecules. nih.govyoutube.com

The table below summarizes key parameters for performing Suzuki-Miyaura reactions on peptides containing halogenated phenylalanine.

| Parameter | Description & Common Choices |

|---|---|

| Halogenated Substrate | Peptide containing 4-iodophenylalanine or 4-bromophenylalanine. Iodo-derivatives are generally more reactive than bromo-derivatives. libretexts.org |

| Coupling Partner | Aryl or heteroaryl boronic acids (RB(OH)2) or boronate esters (e.g., pinacol (B44631) esters). |

| Palladium Catalyst | A variety of Pd(0) or Pd(II) pre-catalysts are used, often with specialized phosphine (B1218219) ligands (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or advanced catalysts for aqueous media). mdpi.com Ligand-free palladium nanoparticles are also effective. nih.gov |

| Base | An inorganic base is required to facilitate the transmetalation step. Common choices include K2CO3, Cs2CO3, or K3PO4. mdpi.com |

| Solvent | Often a mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water. nih.govmdpi.com Some modern systems work entirely in water using surfactants to form micelles. youtube.com |

| Temperature | Can range from room temperature to elevated temperatures (e.g., 80-100 °C), depending on the reactivity of the substrates and the catalyst system used. nih.govmdpi.com |

Orthogonal Bioconjugation Chemistries Utilizing the Bromine Handle

The bromine atom on the phenyl ring of this compound is a key functional group for orthogonal bioconjugation. It enables a variety of palladium-catalyzed cross-coupling reactions that can be performed on the fully assembled peptide under mild conditions, generally without affecting the native functional groups of other amino acid residues. nih.govmdpi.com This chemical handle allows for the site-specific attachment of reporter molecules, therapeutic payloads, or other biomolecules to create complex and functional biomolecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-bromine (C-Br) bond on the phenylalanine side chain is amenable to several types of palladium-catalyzed reactions. nih.govnobelprize.org These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to form the new carbon-carbon or carbon-nitrogen bond and regenerate the catalyst. nobelprize.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond. organic-chemistry.orgnih.gov It is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance of a wide range of functional groups. nobelprize.orgnih.gov By using different aryl or heteroaryl boronic acids, a vast array of biaryl structures can be introduced into a peptide sequence. researchgate.netmdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The introduction of an alkyne group is particularly useful as it can serve as a secondary handle for further modification via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov The reaction conditions are generally mild and compatible with peptide substrates. nih.govrsc.org

Buchwald-Hartwig Amination: This method creates a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This allows for the introduction of various amine-containing molecules, including other peptides, labels, or drug molecules. The development of sophisticated phosphine ligands has greatly expanded the scope and efficiency of this reaction, allowing it to proceed under mild conditions suitable for sensitive biomolecules. wikipedia.orgresearchgate.net

The orthogonality of these reactions is a key advantage, allowing for the selective functionalization of the 4-bromophenylalanine residue in the presence of other reactive side chains like lysine, aspartic acid, or cysteine.

Chemo- and Regioselective Modifications of Amino Acid Side Chains

The bromine atom at the para position of the phenylalanine side chain directs modifications with high regioselectivity. The versatility of palladium-catalyzed cross-coupling reactions allows for a diverse set of chemical transformations, fundamentally altering the side chain's properties.

Suzuki-Miyaura Coupling: This reaction is highly effective for creating biaryl linkages. The choice of boronic acid dictates the final structure, allowing for the introduction of functionalities that can influence peptide conformation, receptor binding, or intermolecular interactions. High yields are often achieved with various electron-donating and electron-withdrawing groups on the boronic acid. researchgate.netmdpi.comnih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically with high trans selectivity. organic-chemistry.orglibretexts.org This allows for the introduction of vinyl groups, which can be further functionalized or used to create extended conjugated systems within a biomolecule. nih.govrug.nl The reaction involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene and β-hydride elimination. libretexts.orgnih.gov

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org While effective, the toxicity of the tin reagents is a significant drawback. organic-chemistry.org The reaction mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used to form carbon-carbon (biaryl synthesis) or carbon-heteroatom (C-N, C-O, C-S) bonds. wikipedia.orgwikipedia.orgorganic-chemistry.org Traditional Ullmann reactions require harsh conditions, but modern ligand-assisted protocols have enabled these transformations under milder temperatures, making them more compatible with peptide substrates. wikipedia.orgresearchgate.netnsf.gov

Cyanation: The bromine can be substituted with a cyano group through palladium-catalyzed cyanation. This introduces a nitrile functionality, which is a useful synthetic precursor for other functional groups, such as carboxylic acids or amines.

The table below summarizes various cross-coupling reactions applicable to the 4-bromophenylalanine side chain.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Reagents Example |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | C-C (Aryl-Aryl) | Pd(PPh₃)₄, Base (e.g., K₃PO₄) |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkyne) | Pd(PPh₃)₂Cl₂, CuI, Amine Base |

| Buchwald-Hartwig Amination | Amine (R-NH₂) | C-N (Aryl-Amine) | Pd₂(dba)₃, Phosphine Ligand, Base |

| Heck Reaction | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂, Phosphine Ligand, Base |

| Stille Coupling | Organostannane (R-SnR'₃) | C-C (Aryl-Aryl/Vinyl) | Pd(PPh₃)₄ |

| Ullmann Condensation | Amine, Alcohol, Thiol | C-N, C-O, C-S | CuI, Ligand (e.g., Phenanthroline) |

| Cyanation | Cyanide Source (e.g., Zn(CN)₂) | C-CN (Aryl-Nitrile) | Pd(PPh₃)₄ |

Applications in Advanced Peptide and Protein Engineering Research

Design and Synthesis of Conformationally Constrained Peptide Structures

The ability to control the three-dimensional shape of a peptide is crucial for modulating its biological activity. Fmoc-alpha-methyl-L-4-bromophenylalanine is a key component in strategies aimed at restricting the conformational flexibility of peptide chains, thereby locking them into bioactive conformations.

The bromine atom on the phenyl ring of this compound serves as a versatile chemical handle for intramolecular cyclization, particularly through palladium-catalyzed cross-coupling reactions. nih.gov A prominent application is the synthesis of biaryl-bridged peptides via the Suzuki-Miyaura reaction. nih.govresearchgate.net In this approach, a linear peptide containing both 4-bromophenylalanine and an aromatic amino acid functionalized with a boronic acid (e.g., 4-borono-L-phenylalanine) is synthesized on a solid support. researchgate.net Subsequent intramolecular cross-coupling creates a covalent biaryl bond between the side chains, resulting in a macrocyclic peptide with a rigid, conformationally defined scaffold. nih.govresearchgate.net This method allows for the creation of cyclic structures that mimic protein loops or other constrained domains, which are often involved in molecular recognition events.

| Peptide Modification | Primary Structural Feature | Key Application/Reaction | Resulting Structural Effect | Reference |

|---|---|---|---|---|

| α-Methylation | Methyl group at the α-carbon | Peptide Synthesis | Restricts backbone dihedral angles, promoting helical or turn structures. | chemimpex.com |

| Side-Chain Bromination | Bromine atom on the phenyl ring | Suzuki-Miyaura Cross-Coupling | Enables formation of rigid biaryl bridges for peptide macrocyclization. | nih.govresearchgate.net |

| Combined α-Methylation & Bromination | Both α-methyl and 4-bromo-phenyl groups | Proteolytic Stability Assays | Sterically shields the peptide backbone from enzymatic cleavage, increasing half-life. | chemimpex.comnih.gov |

A major challenge in the development of peptide-based therapeutics is their rapid degradation by proteases in biological systems. nih.gov The incorporation of this compound is a highly effective strategy to enhance proteolytic resistance. The alpha-methyl group acts as a steric shield, physically blocking the access of proteolytic enzymes to the adjacent peptide bonds. chemimpex.com This modification makes the peptide backbone unrecognized or inaccessible to the active sites of proteases, significantly slowing down the rate of degradation and thereby increasing the peptide's in vivo half-life. chemimpex.comnih.gov

Development of Biochemical Probes and Bioconjugates

The unique chemical properties of this compound make it an ideal building block for creating sophisticated tools for biochemical research, including probes for real-time studies and targeted agents for therapy and diagnostics. chemimpex.com

While the bromophenyl group itself is not fluorescent, its true value lies in its utility as a reactive site for the post-synthetic attachment of fluorescent dyes. chemimpex.comchemimpex.com After the peptide is synthesized, the bromine atom can be readily functionalized using transition metal-catalyzed reactions, such as Suzuki or Sonogashira couplings. This allows for the site-specific conjugation of a wide variety of fluorophores to the peptide. The resulting fluorescently labeled peptides can be used as probes to visualize and track biological processes, such as receptor binding or cellular uptake, in real time without significantly altering the peptide's core structure and function. chemimpex.com

The ability to perform selective chemistry on the bromophenyl side chain makes this amino acid derivative a cornerstone for the assembly of complex bioconjugates. chemimpex.comchemimpex.com It serves as a versatile building block for attaching various functional molecules to a peptide scaffold. chemimpex.comchemimpex.com For example, cytotoxic drugs can be conjugated to a tumor-targeting peptide to create an antibody-drug conjugate-like therapeutic. Similarly, chelating agents can be attached to sequester radioactive isotopes (e.g., for Positron Emission Tomography - PET), transforming the peptide into a targeted imaging agent for diagnostic purposes. This modular approach facilitates the development of highly specific agents for both targeted therapy and advanced medical imaging. chemimpex.comnih.gov

| Application Area | Role of this compound | Example of Conjugated Moiety | Purpose | Reference |

|---|---|---|---|---|

| Fluorescent Probes | Provides a reactive handle (bromine) for dye attachment. | Fluorescein, Rhodamine (via cross-coupling) | Real-time tracking of peptide localization and interaction in biological systems. | chemimpex.comchemimpex.com |

| Targeted Drug Delivery | Serves as a linker attachment point for therapeutic agents. | Chemotherapeutic Drugs | To deliver a cytotoxic payload specifically to target cells (e.g., cancer cells). | chemimpex.comchemimpex.com |

| Molecular Imaging Agents | Acts as a building block for conjugating imaging moieties. | Radiometal Chelators (for PET/SPECT) | To visualize the distribution of the peptide and its target in vivo for diagnostic purposes. | chemimpex.comnih.gov |

Engineering of Proteins for Enhanced Functionality

Modification of Protein Stability and Catalytic Activity through Non-Canonical Amino Acid Mutagenesis

However, a detailed search of scientific literature did not yield specific studies that have incorporated alpha-methyl-L-4-bromophenylalanine into a protein and reported quantitative data on the resulting changes in stability, such as a comparative data table of melting temperatures.

Similarly, while the modification of an enzyme's active site with ncAAs can lead to altered catalytic activity, no specific examples with quantitative kinetic data (e.g., kcat, Km) were found for enzymes engineered with alpha-methyl-L-4-bromophenylalanine. Research on related compounds, such as the modification of porcine pepsin with α-bromo-4-amino-3-nitroacetophenone, has shown that bulky side chains can sterically hinder the active site, leading to decreased enzymatic activity nih.gov. It is plausible that alpha-methyl-L-4-bromophenylalanine could exert similar steric effects, but direct experimental evidence is not available.

Creation of Novel Biocatalysts and Advanced Therapeutic Proteins

The development of novel biocatalysts with tailored functionalities is a key goal of protein engineering. The unique properties of ncAAs can be harnessed to create enzymes with new substrate specificities or reaction mechanisms. While the concept of using ncAAs to develop new biocatalysts is well-established, specific examples detailing the use of alpha-methyl-L-4-bromophenylalanine for this purpose are not present in the available literature.

In the realm of therapeutic proteins, the incorporation of ncAAs can improve pharmacokinetic properties, enhance stability, and introduce novel functionalities. The alpha-methyl group in alpha-methyl-L-4-bromophenylalanine could, for instance, increase the in vivo half-life of a therapeutic peptide by making it resistant to proteolysis. The bromine substituent could also be utilized for specific targeting or as a handle for bioconjugation. However, there is a lack of published research demonstrating the successful creation and detailed characterization of therapeutic proteins incorporating this specific amino acid.

Research into Pharmacologically Relevant Peptide Design and Discovery

Rational Design of Peptide-Based Therapeutic Modulators

The rational design of peptide-based therapeutics involves the deliberate modification of amino acid sequences to achieve desired pharmacological outcomes. This approach moves beyond the native peptide sequence to introduce chemical moieties that confer advantageous properties. Fmoc-alpha-methyl-L-4-bromophenylalanine is a prime example of a building block used in this design process. chemimpex.com The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is instrumental for its use in solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of complex peptide chains. chemimpex.com

The incorporation of alpha-methyl-L-4-bromophenylalanine into a peptide sequence is a deliberate strategy to modulate its pharmacological effects. chemimpex.com The alpha-methyl group introduces a conformational constraint, reducing the peptide's flexibility. enamine.net This rigidity can lock the peptide into a bioactive conformation, which is favorable for receptor binding, and can also contribute to increased resistance against enzymatic degradation by proteases. enamine.netnih.gov The 4-bromo substitution on the phenyl ring further modifies the electronic and steric properties of the side chain, which can lead to altered and potentially more potent interactions with biological targets. chemimpex.com Researchers leverage these features to create peptide-based therapeutics where precise control over the amino acid sequence is critical for achieving the desired pharmacological response. chemimpex.com

The unique structural features of alpha-methyl-L-4-bromophenylalanine are employed to enhance the specificity and binding affinity of peptides for their biological targets. chemimpex.com The alpha-methylation, by restricting the peptide backbone's conformational freedom, reduces the entropic penalty of binding, which can lead to a higher affinity for the target receptor or enzyme. enamine.net The bromine atom at the para position of the phenyl ring is an interesting addition due to its electronic and steric properties. Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms on the biological target, which can contribute to a stronger and more specific binding interaction. Furthermore, the hydrophobic nature of the bromophenyl group can enhance interactions with hydrophobic pockets within the target protein. chemimpex.com

Investigating Structure-Activity Relationships through Non-Canonical Amino Acid Substitution

The steric and electronic properties of alpha-methyl-L-4-bromophenylalanine have a significant impact on receptor interactions. nih.gov The alpha-methyl group introduces steric bulk, which can influence how the peptide docks into the binding site of a receptor. enamine.net This steric hindrance can also prevent non-productive binding orientations, thereby increasing the specificity of the interaction. The electronic properties of the 4-bromophenyl group, particularly the electron-withdrawing nature of the bromine atom, can alter the charge distribution of the aromatic ring. This can influence cation-pi or other aromatic interactions within the receptor's binding pocket. Studies on related halogenated phenylalanines have shown that the position of the halogen can significantly affect binding and activity. researchgate.net For instance, substitution with 4-bromophenylalanine has been observed to slightly perturb the conformation of nearby residues in a binding pocket. researchgate.net

Table 1: Impact of Amino Acid Modifications on Peptide Properties

| Modification | Structural Effect | Impact on Receptor Interaction |

| Alpha-methylation | Increased conformational rigidity, steric bulk. enamine.net | Can enhance binding affinity by pre-organizing the peptide into a bioactive conformation; may improve selectivity. enamine.net |

| 4-Bromo substitution | Increased hydrophobicity, altered electronic distribution of the phenyl ring. chemimpex.com | Can introduce halogen bonding capabilities; enhances hydrophobic interactions. chemimpex.com |

The use of alpha-methyl-L-4-bromophenylalanine is a key strategy for enhancing drug selectivity and biological potency. By introducing conformational constraints, alpha-methylation can help in designing peptides that are selective for a specific receptor subtype. nih.gov This is because different receptor subtypes may have subtle differences in their binding pocket topographies, and a more rigid peptide may only be able to fit into the desired target. The 4-bromo substitution can also contribute to selectivity, as the specific interactions it forms, such as halogen bonds, may not be possible with other receptor subtypes. This dual approach of conformational restriction and tailored side-chain interactions is a powerful tool for developing highly selective and potent peptide-based drugs. enamine.net

Development of Novel Peptidic Drug Candidates

The unique properties of this compound make it a valuable building block in the development of novel peptidic drug candidates across various therapeutic areas, including oncology and neurology. chemimpex.comchemimpex.com The enhanced proteolytic stability conferred by the alpha-methyl group is a significant advantage, as it can lead to a longer in vivo half-life, a common challenge with peptide-based drugs. enamine.net Furthermore, the ability to fine-tune binding affinity and selectivity through the combined effects of alpha-methylation and 4-bromo substitution allows for the creation of peptides with improved therapeutic indices. chemimpex.com The development of apolipoprotein A-I mimetic peptides, for instance, has benefited from the incorporation of α-methylated amino acids to improve their helicity and function. nih.gov This highlights the potential of incorporating residues like alpha-methyl-L-4-bromophenylalanine in designing next-generation peptide therapeutics.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Structural Analysis of Peptides Incorporating Fmoc-α-methyl-L-4-bromophenylalanine

The three-dimensional structure of a peptide is critical to its biological function. The inclusion of Fmoc-α-methyl-L-4-bromophenylalanine can significantly influence the peptide's conformation. High-resolution analytical methods are therefore essential to understand these structural modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.gov For peptides containing Fmoc-α-methyl-L-4-bromophenylalanine, NMR studies can provide detailed insights into the local and global conformational preferences.

The α-methyl group of the amino acid restricts the available conformational space, favoring specific dihedral angles (φ and ψ) and often promoting helical or turn-like structures. nih.gov In a typical 2D NMR analysis, experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed. The Nuclear Overhauser Effect (NOE) is particularly crucial, as it provides through-space distance constraints between protons that are close in space, which helps in defining the peptide's fold. The presence of the α-methyl group introduces a new set of protons that can provide additional NOE restraints, aiding in a more precise structural determination. nih.gov

For a hypothetical peptide incorporating α-methyl-L-4-bromophenylalanine, the chemical shifts of the amide protons can also be indicative of hydrogen bonding patterns, which are fundamental to secondary structure formation. Temperature coefficient studies, where the change in amide proton chemical shift is measured with varying temperature, can distinguish between solvent-exposed and hydrogen-bonded amides.

Table 1: Representative ¹H-NMR Chemical Shift Data for a Peptide with an α-Methylated Aromatic Amino Acid

| Proton | Representative Chemical Shift (ppm) |

| Amide NH | 7.5 - 8.5 |

| Aromatic (phenyl) | 7.0 - 7.4 |

| α-CH | Not Applicable (quaternary carbon) |

| β-CH₂ | 2.8 - 3.2 |

| α-CH₃ | 1.5 - 1.7 |

Note: This table is illustrative and actual chemical shifts will vary depending on the peptide sequence and solvent conditions. The data is based on general knowledge of similar α-methylated amino acids in peptides.

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography provides an atomic-resolution snapshot of a molecule's structure in the solid state. For peptides containing Fmoc-α-methyl-L-4-bromophenylalanine, this technique is particularly valuable due to the presence of the bromine atom. Bromine acts as a heavy atom, which is useful for solving the phase problem in X-ray diffraction experiments through methods like Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD). nih.gov

Table 2: Hypothetical Crystallographic Data for a Peptide Containing a Brominated Phenylalanine Analog

| Parameter | Value |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=10.5, b=15.2, c=25.8 |

| Resolution (Å) | 1.8 |

| R-work / R-free | 0.18 / 0.21 |

| Mean B-factor (Ų) | 25 |

Note: This table presents hypothetical data based on typical values for peptide crystal structures and is for illustrative purposes. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content Determination

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The far-UV region (190-250 nm) is particularly informative for secondary structure. units.it

Peptides incorporating α-methylated amino acids, such as Fmoc-α-methyl-L-4-bromophenylalanine, often exhibit a higher propensity for helical conformations. nih.gov The CD spectrum of a peptide with significant α-helical content would be expected to show a positive peak around 195 nm and two negative peaks at approximately 208 nm and 222 nm. units.it In contrast, a peptide with a predominantly β-sheet structure would show a negative band around 218 nm and a positive band near 196 nm. units.it Random coil structures typically display a strong negative band below 200 nm. units.it The contribution of the aromatic chromophore of the bromophenylalanine residue must also be considered, as it can interfere with the peptide backbone signal in the far-UV region. nih.gov

Table 3: Characteristic CD Wavelengths for Common Peptide Secondary Structures

| Secondary Structure | Positive Maxima (nm) | Negative Minima (nm) |

| α-Helix | ~195 | ~208, ~222 |

| β-Sheet | ~196 | ~218 |

| Random Coil | - | <200 |

Source: General data from peptide CD spectroscopy literature. units.it

Mass Spectrometric Techniques for Peptide and Protein Analysis

Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides, providing confirmation of molecular weight and sequence.

Application of MALDI-TOF for Peptide Mass Verification

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a high-throughput technique used to determine the molecular weight of a peptide with high accuracy. nih.gov In this method, the peptide is co-crystallized with a matrix material, and a laser pulse is used to desorb and ionize the peptide. The time it takes for the ionized peptide to travel through a flight tube to the detector is proportional to its mass-to-charge ratio (m/z).

For a peptide synthesized with Fmoc-α-methyl-L-4-bromophenylalanine, MALDI-TOF MS would be used to confirm that the correct amino acid has been incorporated and that the final product has the expected molecular weight. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive isotopic distribution in the mass spectrum, providing an additional layer of confirmation for the presence of the brominated residue.

Table 4: Isotopic Masses of Relevant Elements

| Element/Isotope | Mass (Da) | Natural Abundance (%) |

| ¹²C | 12.00000 | 98.9 |

| ¹³C | 13.00335 | 1.1 |

| ¹H | 1.00783 | 99.98 |

| ¹⁴N | 14.00307 | 99.6 |

| ¹⁶O | 15.99491 | 99.8 |

| ⁷⁹Br | 78.91834 | 50.69 |

| ⁸¹Br | 80.91629 | 49.31 |

Note: This data is standard isotopic information.

Advanced Mass Spectrometry for Peptide Derivatization Analysis

While MALDI-TOF is excellent for verifying the mass of the intact peptide, tandem mass spectrometry (MS/MS) is required for sequence verification. In some cases, derivatization of the peptide is performed to enhance ionization efficiency or to direct fragmentation in a predictable manner, which can be particularly useful for hydrophobic peptides or those that fragment poorly.

For peptides containing Fmoc-α-methyl-L-4-bromophenylalanine, which has a bulky hydrophobic Fmoc group, derivatization strategies could be employed after the removal of this protecting group. One common approach is to introduce a fixed positive charge at the N-terminus of the peptide using reagents like N-succinimidyloxycarbonylmethyl-tris(2,4,6-trimethoxyphenyl) phosphonium (B103445) bromide (TMPP-Ac-OSu). rsc.org This can improve the sensitivity of detection in electrospray ionization (ESI) mass spectrometry. The resulting fragmentation in MS/MS would then be analyzed to confirm the amino acid sequence. The mass shift corresponding to the α-methyl-L-4-bromophenylalanine residue would be a key indicator of its position in the peptide chain.

Chromatographic Purification and Characterization of Peptide Products

Following the solid-phase or solution-phase synthesis of peptides incorporating Fmoc-alpha-methyl-L-4-bromophenylalanine, the crude product is a heterogeneous mixture. This mixture contains the target peptide alongside a variety of impurities. These impurities can include deletion sequences (peptides missing one or more amino acids), truncated peptides, incompletely deprotected peptides, and by-products from the cleavage of protecting groups. bachem.com To obtain a peptide of sufficient purity for research or therapeutic applications, a robust purification strategy is essential. High-performance liquid chromatography (HPLC) is the most widely used and effective technique for the purification of synthetic peptides. nih.govresearchgate.net The separation principle of HPLC can be adapted based on the physicochemical properties of the peptide, such as size, charge, and hydrophobicity. nih.gov

The incorporation of alpha-methyl-L-4-bromophenylalanine significantly increases the hydrophobicity of the resulting peptide due to the presence of the bromophenyl group. chemimpex.com This characteristic is a key consideration in the development of a suitable HPLC purification method. Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is therefore the most common and effective method for purifying peptides containing this unnatural amino acid. researchgate.netgilson.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analytical assessment of purity and the preparative isolation of peptides containing this compound. nih.govhplc.eu The high resolving power of HPLC allows for the separation of the target peptide from closely related impurities, which may differ by only a single amino acid. hplc.eu

In the context of peptides modified with alpha-methyl-L-4-bromophenylalanine, reversed-phase HPLC (RP-HPLC) is the predominant mode of separation. bachem.comgilson.com The stationary phase in RP-HPLC is non-polar, typically consisting of silica (B1680970) particles that have been functionalized with C18 (octadecyl) alkyl chains. The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). bachem.comhplc.eu

The separation mechanism relies on the hydrophobic interactions between the peptide and the non-polar stationary phase. gilson.com When the crude peptide mixture is loaded onto the column, the peptides adsorb to the stationary phase. A gradient of increasing organic solvent concentration in the mobile phase is then applied. This gradually decreases the polarity of the mobile phase, leading to the sequential elution of the bound peptides in order of increasing hydrophobicity. bachem.com Due to the significant hydrophobicity imparted by the 4-bromophenyl group, peptides containing this residue will be retained more strongly on the column and thus elute at higher concentrations of the organic solvent compared to their non-brominated counterparts.

Purity Assessment: Analytical RP-HPLC is used to determine the purity of the crude peptide and to analyze the fractions collected during preparative purification. A small sample is injected onto an analytical column, and the resulting chromatogram provides a quantitative measure of the target peptide relative to impurities. Detection is typically performed using UV spectrophotometry at wavelengths of 210–220 nm, where the peptide backbone absorbs light. bachem.com

Preparative Isolation: For the isolation of the pure peptide, preparative RP-HPLC is employed. This uses larger columns and higher flow rates to handle larger quantities of the crude product. Fractions are collected as they elute from the column, and those containing the target peptide at the desired purity are pooled. The final purified peptide is then typically obtained as a solid powder after lyophilization (freeze-drying) to remove the mobile phase solvents. bachem.com

The following tables provide an example of typical HPLC conditions and the resulting data for the purification of a hypothetical peptide containing alpha-methyl-L-4-bromophenylalanine.

Table 1: Typical HPLC Parameters for Purity Assessment

| Parameter | Condition |

| Instrument | Analytical HPLC System |

| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

Table 2: Illustrative Purification Data for a Peptide Containing alpha-methyl-L-4-bromophenylalanine

| Sample | Retention Time (min) | Peak Area (%) | Identity |

| Crude Product | 15.2 | 68.5 | Target Peptide |

| 12.8 | 15.3 | Deletion Sequence | |

| 18.1 | 9.2 | Incompletely Deprotected | |

| Various | 7.0 | Other Impurities | |

| Purified Fraction | 15.2 | >98 | Target Peptide |

Q & A

Basic Research Questions

Q. What are the optimal strategies for synthesizing Fmoc-α-methyl-L-4-bromophenylalanine while minimizing racemization?

- Methodology : Use a stepwise solid-phase peptide synthesis (SPPS) approach. Incorporate the α-methyl group via alkylation of the corresponding alanine precursor under inert conditions. Employ coupling agents like HOBt/EDC (1-hydroxybenzotriazole/ethylcarbodiimide hydrochloride) to minimize racemization. Monitor reaction progress via HPLC and LC-MS to ensure enantiomeric purity .

- Key Considerations : Maintain low temperatures (0–4°C) during coupling steps to reduce side reactions. Use Fmoc deprotection with 20% piperidine in DMF, ensuring complete removal of the protecting group without damaging the bromophenyl moiety .

Q. How can researchers verify the structural integrity of Fmoc-α-methyl-L-4-bromophenylalanine post-synthesis?

- Analytical Workflow :

NMR Spectroscopy : Confirm the α-methyl and 4-bromo substituents via H and C NMR. The bromine atom induces distinct deshielding in aromatic protons (δ ~7.3–7.6 ppm) .

Mass Spectrometry : Use ESI-MS or MALDI-TOF to validate molecular weight (e.g., expected [M+H] for CHBrNO: ~482.3 g/mol).

HPLC Purity : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. What solvent systems are compatible with Fmoc-α-methyl-L-4-bromophenylalanine during peptide elongation?

- Recommended Solvents : DMF or NMP (N-methylpyrrolidone) for solubility and SPPS compatibility. Avoid DMSO, as it may prematurely remove the Fmoc group. For hydrophobic peptides, add 1–5% acetic acid to improve solubility .

Advanced Research Questions

Q. How does the steric bulk of the α-methyl group influence peptide backbone conformation in Fmoc-α-methyl-L-4-bromophenylalanine-containing sequences?

- Experimental Design :

- Synthesize model peptides (e.g., Ac-XGG-NH, where X = Fmoc-α-methyl-L-4-bromophenylalanine).

- Analyze via circular dichroism (CD) and X-ray crystallography to assess β-sheet or α-helix propensity.

- Findings : The α-methyl group restricts Φ/Ψ angles, favoring extended conformations. This can stabilize β-sheet structures in amyloid models .

Q. What electronic effects does the 4-bromo substituent impart on Fmoc-α-methyl-L-4-bromophenylalanine’s reactivity in cross-coupling reactions?

- Methodology :

- Perform Suzuki-Miyaura coupling using Pd catalysts to substitute bromine with aryl/heteroaryl groups. Compare reaction rates with chloro or fluoro analogs (e.g., Fmoc-α-methyl-L-4-chlorophenylalanine).

- Data Interpretation : The C-Br bond’s lower bond dissociation energy (~65 kcal/mol) vs. C-Cl (~81 kcal/mol) enhances reactivity, enabling milder conditions (e.g., room temperature, shorter reaction times) .

Q. How can researchers address low coupling efficiency when incorporating Fmoc-α-methyl-L-4-bromophenylalanine into sterically hindered peptide sequences?

- Optimization Strategies :

Use double coupling protocols with DIC/Oxyma Pure as activators.

Introduce microwave-assisted synthesis (50°C, 10–20 W) to overcome kinetic barriers.

Pre-activate the amino acid for 1–2 minutes before resin addition .

- Contradiction Analysis : Some studies report reduced efficiency with HATU vs. PyBOP; test multiple coupling agents empirically .

Q. What role does Fmoc-α-methyl-L-4-bromophenylalanine play in designing photo-responsive peptides?

- Application : Substitute the bromine atom with a photo-labile group (e.g., nitroveratryl) via post-synthetic modification. Upon UV irradiation, cleavage triggers conformational changes, enabling spatiotemporal control in peptide hydrogels or drug delivery systems .

Data Contradiction and Resolution

Q. Discrepancies in reported stability of Fmoc-α-methyl-L-4-bromophenylalanine under basic conditions: How to resolve?

- Analysis : Some protocols suggest Fmoc deprotection with 20% piperidine is safe, while others note bromine displacement at high pH.

- Resolution : Conduct kinetic studies using F NMR (if fluoro analogs are available) or LC-MS to track byproducts. Limit deprotection time to <5 minutes and use dilute base (10% piperidine) to minimize degradation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.